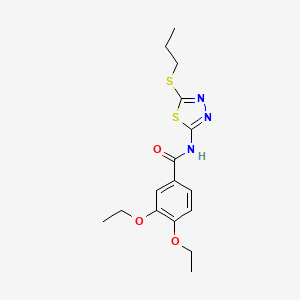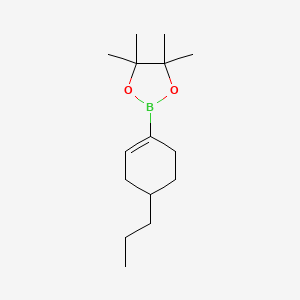
3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound featuring a thiadiazole ring attached to a benzamide group through a propylthio linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves several key steps:
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form a dithiocarbazate intermediate, which is then cyclized using hydrazine hydrate.
Attachment of the Propylthio Group: : The propylthio group is introduced through nucleophilic substitution, reacting a propylthiol with an appropriate halide precursor.
Coupling with Benzamide: : The final step involves coupling the thiadiazole derivative with a 3,4-diethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions, solvent choice, and purification steps is crucial. The use of continuous flow reactors and process intensification techniques can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo several types of chemical reactions:
Oxidation: : The thiadiazole ring can be oxidized under mild conditions using reagents like hydrogen peroxide or peracids.
Reduction: : The nitro groups in the benzamide portion can be selectively reduced to amines using reagents like palladium on carbon or sodium borohydride.
Substitution: : The propylthio group can be replaced with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, strong nucleophiles.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Aminobenzamides.
Substitution: Substituted thiadiazole derivatives.
科学研究应用
Chemistry
In chemistry, 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalizations, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and binding mechanisms due to its thiadiazole and benzamide moieties. It’s also being explored as a potential bioactive molecule with antimicrobial and anticancer properties.
Medicine
Pharmaceutical research is investigating the potential therapeutic applications of this compound. Its structural features suggest potential as an inhibitor of specific enzymes or receptors, offering avenues for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials with specific properties, such as conducting polymers or molecular sensors.
作用机制
The mechanism of action of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves interactions with biological targets at the molecular level. The benzamide group can form hydrogen bonds with amino acid residues in proteins, while the thiadiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
3,4-diethoxybenzamide: : Lacks the thiadiazole ring, making it less versatile in biological applications.
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Similar structure but lacks the diethoxy groups on the benzamide ring, potentially altering its reactivity and binding properties.
N-(1,3,4-thiadiazol-2-yl)benzamide: : Missing the propylthio group, which may reduce its overall versatility.
Uniqueness
The uniqueness of 3,4-diethoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide lies in its combination of functional groups. The presence of both diethoxybenzamide and thiadiazole moieties, connected through a propylthio linker, provides a versatile scaffold for diverse applications in research and industry. Its unique reactivity profile and potential biological activity distinguish it from similar compounds.
Hope you find this insightful!
属性
IUPAC Name |
3,4-diethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-4-9-23-16-19-18-15(24-16)17-14(20)11-7-8-12(21-5-2)13(10-11)22-6-3/h7-8,10H,4-6,9H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZGSAGOZUSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)
![3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2848991.png)

![1-(Cyclohex-3-ene-1-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2848995.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)


![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)


![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)
amine](/img/structure/B2849010.png)

![7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2849012.png)
